molecular formula C6H10NaO7 B14752448 CID 131881980

CID 131881980

Cat. No.: B14752448
M. Wt: 217.13 g/mol
InChI Key: QKHMTHNLNZGTSP-XVWKMKMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 131881980” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 131881980 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 131881980 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving molecular interactions and biochemical pathways. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 131881980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

CID 131881980 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and propertiesThis helps in understanding the distinct advantages and limitations of this compound .

Properties

Molecular Formula

C6H10NaO7

Molecular Weight

217.13 g/mol

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5+;/m0./s1

InChI Key

QKHMTHNLNZGTSP-XVWKMKMJSA-N

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.[Na]

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na]

Origin of Product

United States

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